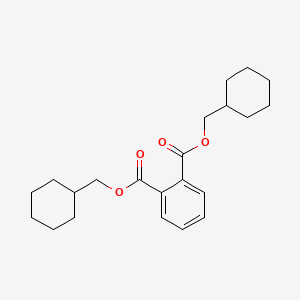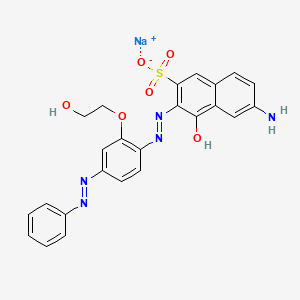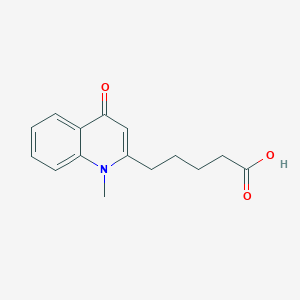
Vinyl tel-luride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Vinyl telluride is an organotellurium compound characterized by the presence of a vinyl group (CH=CH2) bonded to a tellurium atom
准备方法
Synthetic Routes and Reaction Conditions: Vinyl telluride can be synthesized through several methods. One common approach involves the reaction of tellurium with acetylene and 2-bromopyridine in the presence of potassium hydroxide (KOH), hydrazine hydrate, and hexamethylphosphoramide (HMPA) under acetylene pressure . Another method includes the coupling of vinylic tellurides with alkynes catalyzed by palladium dichloride, which can be performed under mild conditions with the aid of copper (II) chloride as an oxidizing agent .
Industrial Production Methods: Industrial production of vinyl telluride typically involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced catalysts and continuous flow systems to enhance efficiency and scalability.
化学反应分析
Types of Reactions: Vinyl telluride undergoes various types of chemical reactions, including:
Oxidation: Vinyl telluride can be oxidized to form telluroxides or tellurones.
Reduction: Reduction reactions can convert vinyl telluride to tellurium-containing anions.
Substitution: Vinyl telluride can participate in substitution reactions, where the tellurium atom is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and ozone (O3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Palladium-catalyzed cross-coupling reactions with alkynes or aryl halides are common.
Major Products Formed:
Oxidation: Telluroxides and tellurones.
Reduction: Tellurium-containing anions.
Substitution: Enynes and enediynes.
科学研究应用
Vinyl telluride has a wide range of applications in scientific research:
Biology: Investigated for its potential neuroprotective effects against manganese-induced neurotoxicity.
Medicine: Explored for its antioxidant properties and potential therapeutic applications.
Industry: Utilized in the production of advanced materials, such as photovoltaic devices and semiconductors.
作用机制
The mechanism of action of vinyl telluride involves its ability to undergo tellurium-metal exchange reactions, forming reactive intermediates such as vinyllithiums and vinylcyanocuprates . These intermediates can participate in various organic transformations, leading to the formation of complex molecular structures. Additionally, vinyl telluride’s antioxidant properties contribute to its neuroprotective effects by reducing oxidative stress and modulating metal transport in biological systems .
相似化合物的比较
Vinyl telluride can be compared with other organotellurium compounds, such as:
Phenyl telluride: Similar in reactivity but differs in the nature of the organic group attached to tellurium.
Alkyl tellurides: Generally less reactive than vinyl telluride due to the absence of a double bond.
Aryl tellurides: Often used in similar applications but may exhibit different reactivity patterns due to the aromatic ring.
Uniqueness: Vinyl telluride’s unique reactivity, particularly in stereoselective synthesis and its potential neuroprotective properties, distinguishes it from other organotellurium compounds .
属性
分子式 |
C2H3Te |
|---|---|
分子量 |
154.6 g/mol |
InChI |
InChI=1S/C2H3Te/c1-2-3/h2H,1H2 |
InChI 键 |
VDRDUOOPMBUTEV-UHFFFAOYSA-N |
规范 SMILES |
C=C[Te] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


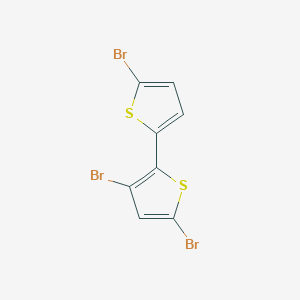
![Nonanal, 9-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-](/img/structure/B14289597.png)
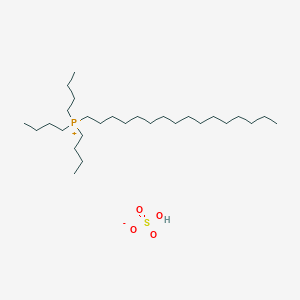
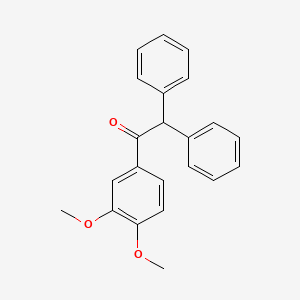
![1-[2-(Dodecylamino)-2-oxoethyl]-3-(phenylcarbamoyl)pyridin-1-ium chloride](/img/structure/B14289610.png)
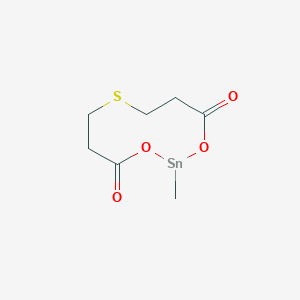
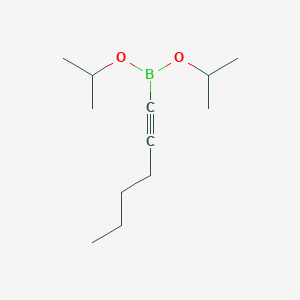
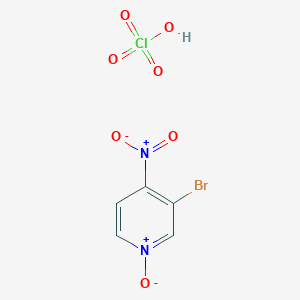
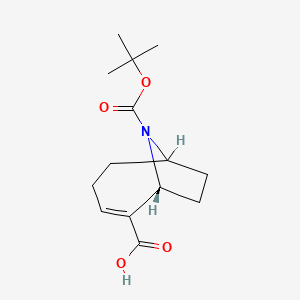
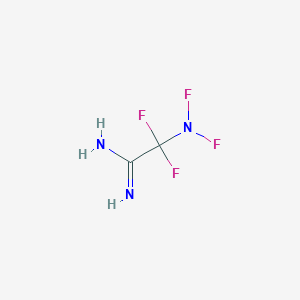
![Ethanone, 1-[4-(methylsulfonyl)-1-naphthalenyl]-](/img/structure/B14289650.png)
